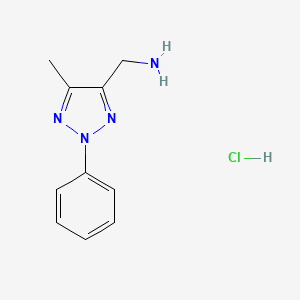(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride
CAS No.: 105362-46-7
Cat. No.: VC4068309
Molecular Formula: C10H13ClN4
Molecular Weight: 224.69
* For research use only. Not for human or veterinary use.

| CAS No. | 105362-46-7 |
|---|---|
| Molecular Formula | C10H13ClN4 |
| Molecular Weight | 224.69 |
| IUPAC Name | (5-methyl-2-phenyltriazol-4-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H12N4.ClH/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9;/h2-6H,7,11H2,1H3;1H |
| Standard InChI Key | IUVQFDROKSMNLA-UHFFFAOYSA-N |
| SMILES | CC1=NN(N=C1CN)C2=CC=CC=C2.Cl |
| Canonical SMILES | CC1=NN(N=C1CN)C2=CC=CC=C2.Cl |
Structural Features and Chemical Identity
Core Architecture
The compound’s scaffold consists of a 1,2,3-triazole ring, a five-membered heterocycle with three nitrogen atoms. Key substituents include:
-
Methyl group at position 5, enhancing steric bulk and influencing electronic properties.
-
Phenyl group at position 2, providing aromatic stacking potential.
-
Methanamine at position 4, protonated as a hydrochloride salt to improve solubility .
The hydrochloride salt form (Cl⁻ counterion) stabilizes the protonated amine, making the compound suitable for aqueous-based reactions.
Discrepancies in CAS Registry
Two distinct CAS numbers are reported:
-
105362-46-7 (VulcanChem)
-
1187928-66-0 (Parchem)
This inconsistency suggests potential variations in stereochemistry, salt forms, or synthetic pathways, underscoring the need for standardized characterization .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClN₄ | |
| Molecular Weight | 224.69 g/mol | |
| CAS Numbers | 105362-46-7, 1187928-66-0 | |
| IUPAC Name | (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride |
Synthetic Routes and Methodological Challenges
Documented Analogous Syntheses
A closely related compound, (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, is synthesized via:
-
Acetylation: React 4,5-dimethyl-2-phenyl-1,2,3-triazole-1-oxide with acetyl chloride and triethylamine in toluene .
-
Hydrolysis: Treat intermediates with sodium hydroxide and ethanol to yield the alcohol .
Conversion of the alcohol to methanamine would require additional steps, such as Mitsunobu reaction with phthalimide followed by hydrazine deprotection .
Analytical Characterization
Spectroscopic Techniques
-
¹H NMR: Expected signals include:
-
¹³C NMR: Peaks for triazole carbons (δ 140–160 ppm), phenyl carbons (δ 125–135 ppm), and methyl carbon (δ 20–25 ppm).
-
Mass Spectrometry: Molecular ion peak at m/z 224.69, with fragmentation patterns indicating loss of HCl (Δ m/z 36.46).
Challenges and Future Directions
Knowledge Gaps
-
Synthetic Reproducibility: Conflicting CAS numbers and undocumented steps hinder large-scale production.
-
Biological Data: No direct studies on efficacy or toxicity exist .
Recommended Studies
-
Structure-Activity Relationships (SAR): Modify substituents to optimize potency.
-
In Vivo Testing: Evaluate pharmacokinetics and safety in model organisms.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume